molecular formula C10H16O2 B14309888 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 112047-48-0

1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane

Katalognummer: B14309888
CAS-Nummer: 112047-48-0
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: XOIZUVFIXICDDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as limonene dioxide, and it is commonly found in various plant species . It has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol .

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves a sequential Diels-Alder reaction followed by a rearrangement sequence . The Diels-Alder reaction is catalyzed by a chiral Lewis acid, which helps in obtaining the desired enantiomeric ratio. The reaction conditions often include the use of toluene as a solvent and temperatures around 80°C . Industrial production methods may involve similar reaction sequences but on a larger scale, ensuring the efficient production of the compound.

Analyse Chemischer Reaktionen

1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction may result in the formation of alcohols .

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Eigenschaften

CAS-Nummer

112047-48-0

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

1-methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16O2/c1-9-5-7(10(2)6-11-10)3-4-8(9)12-9/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

XOIZUVFIXICDDB-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(CCC1O2)C3(CO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.